

# In-Depth Technical Guide: Physicochemical Properties of 3-Ethylquinoxalin-2(1H)-one

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## Compound of Interest

Compound Name: 3-Ethylquinoxalin-2(1H)-one

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## Introduction

**3-Ethylquinoxalin-2(1H)-one** is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Ethylquinoxalin-2(1H)-one**, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

## Physicochemical Properties

The key physicochemical properties of **3-Ethylquinoxalin-2(1H)-one** are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem CID: 599963[1]
Molecular Weight	174.20 g/mol	PubChem CID: 599963[1]
Melting Point	194-196 °C	ChemicalBook[2]
Solubility	>26.1 µg/mL (at pH 7.4)	PubChem CID: 599963[1][3]
pKa (predicted)	9 ± 0.10	ChemicalBook[2]
XLogP3-AA (computed)	1.2	PubChem CID: 599963[1]
Boiling Point	No data available	N/A

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ (ppm) 12.40 (s, 1H), 7.85-7.83 (m, 1H), 7.51-7.47 (m, 1H), 7.38-7.32 (m, 2H), 3.03 (q, J = 8.0 Hz, 2H), 1.39 (t, J = 8.0 Hz, 3H)[4].

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ (ppm) 162.5, 156.5, 132.8, 130.9, 129.6, 128.7, 124.1, 115.6, 26.8, 10.9[4].

## Experimental Protocols

### Synthesis of 3-Ethylquinoxalin-2(1H)-one

A widely adopted and effective method for the synthesis of **3-Ethylquinoxalin-2(1H)-one** involves the condensation reaction of o-phenylenediamine with ethyl 2-oxobutanoate[5].

Materials:

- o-Phenylenediamine
- Ethyl 2-oxobutanoate
- Ethanol (or a similar suitable solvent)
- Glacial acetic acid (catalyst, optional)

Procedure:

- Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
- To this solution, add ethyl 2-oxobutanoate dropwise with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.
- The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

## Determination of Physicochemical Properties

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **3-Ethylquinoxalin-2(1H)-one** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

### Determination of logP (Octanol-Water Partition Coefficient):

While a specific experimental logP value for **3-Ethylquinoxalin-2(1H)-one** is not readily available in the literature, a common method for its determination is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Preparation of Standards: A series of standard compounds with known logP values are prepared.

- **Chromatographic Conditions:** An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution (pH 7.4).
- **Analysis:** The standard compounds and the test compound (**3-Ethylquinoxalin-2(1H)-one**) are injected into the HPLC system, and their retention times ( $t_R$ ) are recorded.
- **Calculation:** The capacity factor ( $k$ ) is calculated for each compound using the formula:  $k = (t_R - t_0) / t_0$ , where  $t_0$  is the void time. A calibration curve is generated by plotting the  $\log k$  of the standard compounds against their known  $\log P$  values. The  $\log P$  of **3-Ethylquinoxalin-2(1H)-one** can then be determined from its  $\log k$  value using the calibration curve.

## Visualizations

### Synthesis Workflow of 3-Ethylquinoxalin-2(1H)-one

Caption: Synthesis of **3-Ethylquinoxalin-2(1H)-one**.

### Representative Signaling Pathway for Quinoxalinone Derivatives

While the specific signaling pathway for **3-Ethylquinoxalin-2(1H)-one** has not been elucidated, many quinoxalinone derivatives have been shown to act as kinase inhibitors. The following diagram illustrates a generalized mechanism of action for a quinoxalinone derivative inhibiting a protein kinase.

Caption: Generalized kinase inhibition by a quinoxalinone.

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## References

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